N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide
Description
N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide is a complex organic compound featuring a cyclohexyl group, a piperazine ring, and a pyrazine moiety
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c25-17(21-15-4-2-1-3-5-15)14-22-10-12-23(13-11-22)18-19(26)24(9-8-20-18)16-6-7-16/h8-9,15-16H,1-7,10-14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJVYCSIEAAMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=NC=CN(C3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through a condensation reaction involving appropriate diketones and diamines under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Piperazine Ring Formation: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the pyrazine derivative with the piperazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group in the pyrazine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, providing a basis for developing new treatments for diseases.
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[4-(4-methyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide
- N-cyclohexyl-2-[4-(4-ethyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide
Uniqueness
N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to its methyl or ethyl analogs. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
